Cas no 683250-78-4 ((2E)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile)
(2E)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile Chemical and Physical Properties
Names and Identifiers
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- (2E)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
- F1110-0087
- AKOS024602991
- (E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile
- 683250-78-4
- (2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
- (E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
-
- Inchi: 1S/C22H20N2O4S/c1-25-17-7-5-6-15(11-17)18-13-29-22(24-18)16(12-23)8-14-9-19(26-2)21(28-4)20(10-14)27-3/h5-11,13H,1-4H3/b16-8+
- InChI Key: KFMOLDWAJDXBOO-LZYBPNLTSA-N
- SMILES: S1C=C(C2C=CC=C(C=2)OC)N=C1/C(/C#N)=C/C1C=C(C(=C(C=1)OC)OC)OC
Computed Properties
- Exact Mass: 408.11437830g/mol
- Monoisotopic Mass: 408.11437830g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 7
- Complexity: 593
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 102Ų
(2E)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1110-0087-2μmol |
(2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |
683250-78-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1110-0087-5μmol |
(2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |
683250-78-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1110-0087-10μmol |
(2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |
683250-78-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1110-0087-20μmol |
(2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |
683250-78-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1110-0087-1mg |
(2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |
683250-78-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1110-0087-2mg |
(2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |
683250-78-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1110-0087-3mg |
(2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |
683250-78-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1110-0087-4mg |
(2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |
683250-78-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1110-0087-5mg |
(2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |
683250-78-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1110-0087-10mg |
(2E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |
683250-78-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
(2E)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on (2E)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
Research Brief on (2E)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile (CAS: 683250-78-4)
The compound (2E)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile (CAS: 683250-78-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its promising pharmacological properties. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Recent studies have highlighted the compound's role as a potent inhibitor of tubulin polymerization, a critical process in cell division. By disrupting microtubule dynamics, this compound exhibits strong antiproliferative effects against various cancer cell lines, including those resistant to conventional chemotherapeutic agents. The presence of the thiazole ring and trimethoxyphenyl moiety is believed to enhance its binding affinity to the colchicine-binding site of tubulin, thereby stabilizing its inhibitory activity.
In vitro and in vivo studies have demonstrated that (2E)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile effectively suppresses tumor growth in xenograft models, with minimal toxicity to normal cells. These findings suggest its potential as a lead compound for the development of novel anticancer therapies. Additionally, its unique chemical structure offers opportunities for further derivatization to optimize pharmacokinetic properties and reduce off-target effects.
Despite these promising results, challenges remain in translating this compound into clinical applications. Issues such as solubility, bioavailability, and metabolic stability need to be addressed through structural modifications and formulation strategies. Ongoing research is exploring co-administration with other chemotherapeutic agents to enhance efficacy and overcome resistance mechanisms.
In conclusion, (2E)-2-4-(3-methoxyphenyl)-1,3-thiazol-2-yl-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile represents a promising candidate for anticancer drug development. Future studies should focus on elucidating its detailed mechanism of action, optimizing its chemical properties, and conducting preclinical trials to validate its therapeutic potential. This compound exemplifies the intersection of chemical biology and medicinal chemistry in addressing unmet medical needs.
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